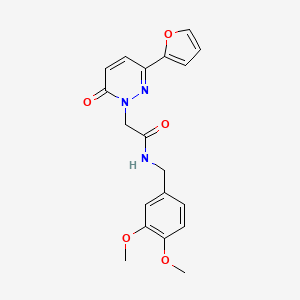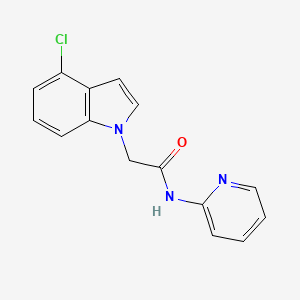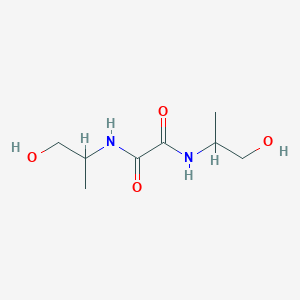![molecular formula C16H22N2O2 B4523331 N-{4-[(2-cyclopentylacetyl)amino]phenyl}propanamide](/img/structure/B4523331.png)
N-{4-[(2-cyclopentylacetyl)amino]phenyl}propanamide
Overview
Description
N-{4-[(2-cyclopentylacetyl)amino]phenyl}propanamide is a useful research compound. Its molecular formula is C16H22N2O2 and its molecular weight is 274.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 274.168127949 g/mol and the complexity rating of the compound is 329. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Prodrug Development
One study focuses on the synthesis of acyl derivatives of cyanamide, including benzoylcyanamide and pivaloylcyanamide, as prodrugs for the alcohol deterrent agent cyanamide. These prodrugs were found to elevate ethanol-derived blood acetaldehyde levels in rats, suggesting their potential utility as deterrent agents for treating alcoholism (Kwon, Nagasawa, Demaster, & Shirota, 1986).
Inhibition and Therapeutic Applications
Another study synthesized N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides, which were evaluated as inhibitors against mushroom tyrosinase and melanin. The research demonstrated these compounds' potential as depigmentation drugs with minimal side effects, highlighting their therapeutic applications (Raza et al., 2019).
Pharmacokinetics and Metabolism
Research on selective androgen receptor modulators (SARMs) like S-1, a propanamide, explored its pharmacokinetics and metabolism in rats. The study provided insights into the compound's low clearance, moderate volume of distribution, and extensive metabolism, indicating its potential for therapeutic use in androgen-dependent diseases (Wu et al., 2006).
Anticancer and Antiviral Research
A novel nonnucleoside inhibitor, BAY 38-4766, targeting cytomegalovirus (CMV) replication, was discovered to interfere with viral DNA maturation and packaging. This compound demonstrates the potential for developing selective and tolerable antiviral therapies (Buerger et al., 2001).
Properties
IUPAC Name |
N-[4-[(2-cyclopentylacetyl)amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-2-15(19)17-13-7-9-14(10-8-13)18-16(20)11-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFQFRRBQHKCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)CC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-indole-6-carboxamide](/img/structure/B4523250.png)
![N-{[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenylalanine](/img/structure/B4523267.png)


![N-(2,4-dimethoxyphenyl)-2-[(2-furylmethyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B4523282.png)
![3-(4-Chlorophenyl)-7-hydrazinyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4523289.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4523292.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-(1-methyl-4-piperidinyl)acetamide](/img/structure/B4523299.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isobutyltetrahydro-2-furancarboxamide](/img/structure/B4523305.png)


![2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4523343.png)
![N-(2-phenylethyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4523348.png)

